molecular formula C16H19NO B1605472 2-(Phenethylamino)-1-phenylethanol CAS No. 4164-20-9

2-(Phenethylamino)-1-phenylethanol

Cat. No.: B1605472
CAS No.: 4164-20-9
M. Wt: 241.33 g/mol
InChI Key: LXTNZWGUMORTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenethylamino)-1-phenylethanol is an organic compound that belongs to the class of phenethylamines. This compound features a phenethylamine backbone with an additional hydroxyl group attached to the carbon adjacent to the amino group. It is a versatile molecule with significant applications in medicinal chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenethylamino)-1-phenylethanol typically involves the reaction of phenethylamine with benzaldehyde, followed by reduction. One common method is the reductive amination of benzaldehyde with phenethylamine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium or platinum catalysts can also be employed to achieve the reduction step. The choice of solvent, temperature, and pressure conditions are optimized to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Phenethylamino)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylacetaldehyde or phenylacetone.

    Reduction: Formation of 2-phenethylamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(Phenethylamino)-1-phenylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenethylamino)-1-phenylethanol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of receptors such as dopamine and serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior. The compound may also inhibit certain enzymes, leading to altered metabolic pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure without the hydroxyl group, primarily acts as a central nervous system stimulant.

    Amphetamine: A derivative with additional methyl groups, known for its potent stimulant effects.

    Methamphetamine: Similar to amphetamine but with a higher potency and longer duration of action.

Uniqueness

2-(Phenethylamino)-1-phenylethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a broader range of chemical reactions and interactions. This dual functionality makes it a valuable intermediate in synthetic chemistry and a compound of interest in pharmacological research .

Properties

IUPAC Name

1-phenyl-2-(2-phenylethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTNZWGUMORTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961867
Record name 1-Phenyl-2-[(2-phenylethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4164-20-9
Record name Benzyl alcohol, alpha-(phenethylamino)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-[(2-phenylethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenethylamino)-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-(Phenethylamino)-1-phenylethanol
Reactant of Route 3
Reactant of Route 3
2-(Phenethylamino)-1-phenylethanol
Reactant of Route 4
Reactant of Route 4
2-(Phenethylamino)-1-phenylethanol
Reactant of Route 5
Reactant of Route 5
2-(Phenethylamino)-1-phenylethanol
Reactant of Route 6
Reactant of Route 6
2-(Phenethylamino)-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.